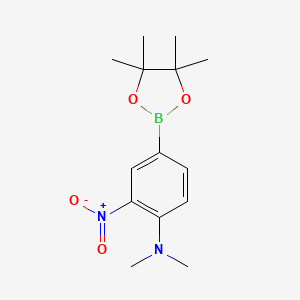

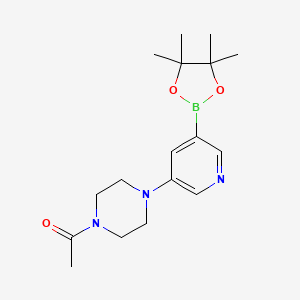

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C14H22BNO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is used as an electrolyte additive to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .

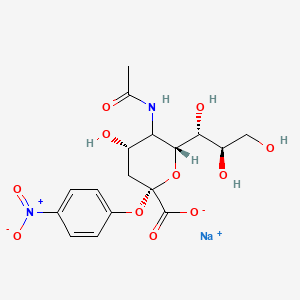

Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring . The boron atom is also connected to a phenyl ring, which is further connected to a dimethylamino group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that it’s used as an electrolyte additive to induce PF6 decomposition .Physical And Chemical Properties Analysis

The compound is a solid and its molecular weight is 247.14 g/mol . The compound has a SMILES string representation ofB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C .

Applications De Recherche Scientifique

Synthesis of Energetic Derivatives

This compound can be used in the synthesis of energetic derivatives, which are promising melt-castable explosives . The compound is used to prepare N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which forms the basis for the creation of four new energetic derivatives .

Development of Melt-Castable Explosives

The compound plays a significant role in the development of melt-castable explosives. These explosives have suitable melting points (70–120°C), making it easy to transfer such materials from solid to liquid by steam heating .

Optimization of Electrolyte-Electrode Interface

In the field of battery technology, this compound is used as an electrolyte additive to induce PF6- decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF. This helps in suppressing lithium dendrite growth, thereby enhancing the performance and safety of lithium metal batteries .

Research and Development in Material Science

The compound is used in various research and development activities in the field of material science . It is used in the synthesis of new materials and in the study of their properties .

Use in Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of boronic esters, which are important intermediates in the synthesis of complex organic molecules .

Drug Delivery Systems

The compound is used in the development of drug delivery systems. For instance, it is used in the creation of reactive oxygen species (ROS)-responsive drug delivery systems . These systems can rapidly release drugs in a ROS environment, reaching the concentration required for treatment .

Treatment of Periodontitis

The compound is used in the treatment of periodontitis. It is used in the creation of ROS-responsive multifunctional nanoparticles, which have shown promising results in the treatment of periodontitis .

Dental Therapeutics

The compound could offer valuable insights for dental therapeutics targeting periodontal diseases. The ROS-responsive drug delivery system developed using this compound not only retains the antimicrobial efficacy of the drug but also exhibits more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with proteins widely distributed within the central nervous system .

Mode of Action

The compound is used in organic synthesis due to its unique reactivity . It can participate in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds .

Biochemical Pathways

It’s known that similar compounds can regulate the activation of the 5-lipoxygenase enzyme .

Result of Action

Similar compounds have been used in the synthesis of diaryl derivatives acting as flap regulators .

Orientations Futures

One of the potential applications of this compound is in the field of battery technology . It’s used as an electrolyte additive in lithium metal batteries to suppress lithium dendrite growth, which can enhance the performance and safety of the batteries . This suggests that the compound could play a role in the development of more efficient and safer batteries in the future .

Propriétés

IUPAC Name |

N,N-dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(16(5)6)12(9-10)17(18)19/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHNZGBTCPTLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675057 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

CAS RN |

1218791-24-2 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)